molecular formula C10H13Cl2NO B13256079 2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol

2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13256079
M. Wt: 234.12 g/mol
InChI Key: ILPDERVYIMDWBG-UHFFFAOYSA-N
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Description

2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an aminopropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,5-dichlorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired aminopropanol compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common reagents used include sodium hydroxide or potassium hydroxide as bases, and the reactions are typically carried out in solvents such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of 2-{[(3,5-Dichlorophenyl)methyl]amino}propanone.

    Reduction: Formation of 2-{[(3,5-Dichlorophenyl)methyl]amino}propane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism by which 2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus modulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol
  • 2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
  • 2-{[(3,5-Dichlorophenyl)methyl]amino}ethanol

Uniqueness

2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13Cl2NO/c1-7(6-14)13-5-8-2-9(11)4-10(12)3-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

ILPDERVYIMDWBG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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